Chloro(decyl)dimethylsilane
Overview
Description
Chloro(decyl)dimethylsilane is an organosilicon compound with the molecular formula C12H27ClSi. It is a colorless to almost colorless liquid that is sensitive to moisture and reacts rapidly with water and protic solvents . This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
Scientific Research Applications
Chloro(decyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various silane derivatives.
Biology: Employed in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Utilized in the synthesis of silane-based drugs and drug delivery systems.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives
Safety and Hazards
Mechanism of Action
Target of Action
Chloro(decyl)dimethylsilane is primarily used to coat surfaces . It can be applied as a monolayer or multilayer on various substrates such as silicon, glass, metal, polymers, and ceramics . The primary targets of this compound are these substrate surfaces.
Mode of Action
This compound forms a polymer film on the surfaces it is applied to . This film is hydrophobic, providing good resistance against organic solvents and water . The coating can be patterned by using hydrochloric acid to etch the substrate in specific patterns .
Result of Action
The primary result of this compound’s action is the formation of a hydrophobic coating on the surfaces it is applied to . This coating provides good resistance against organic solvents and water . It has been shown to improve the performance of chromatographic science techniques .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the compound . Therefore, it is typically stored and used under dry conditions to maintain its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
Chloro(decyl)dimethylsilane plays a significant role in biochemical reactions, particularly in the synthesis of substances and laboratory chemicals . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to cause severe skin burns and eye damage, indicating its strong reactivity with biological tissues . The compound’s interactions are primarily characterized by its ability to form covalent bonds with biomolecules, leading to alterations in their structure and function.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . The compound’s corrosive nature can lead to cell damage and apoptosis, particularly in skin and eye tissues. Additionally, its interaction with cellular components can result in changes in membrane integrity and permeability.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation . This compound can bind to proteins and enzymes, altering their conformation and activity. It also affects gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability under inert gas conditions but is sensitive to moisture . Over time, it can degrade, leading to a decrease in its reactivity and effectiveness. Long-term exposure to this compound can result in chronic cellular damage and alterations in cellular function, as observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation and inflammation, while at high doses, it can lead to severe toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level results in a significant increase in toxicity. High doses can cause systemic toxicity, affecting multiple organs and leading to severe health consequences.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s metabolic pathways include its breakdown and conversion into other chemical species, which can further interact with cellular components and influence metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its activity and function, leading to localized effects and potential toxicity.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles within the cell, where it exerts its effects. The compound’s activity and function can be affected by its localization, leading to changes in cellular processes and overall cell function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(decyl)dimethylsilane can be synthesized through the reaction of decylmagnesium bromide with dimethylchlorosilane. The reaction typically involves the use of an inert atmosphere, such as argon, to prevent moisture from interfering with the reaction. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of decyl alcohol with dimethylchlorosilane in the presence of a catalyst. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the product. The resulting mixture is then purified through distillation to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Chloro(decyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding silane derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form decyl-dimethylsilanol and hydrochloric acid.
Oxidation: It can be oxidized to form silanols or siloxanes under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and hexane.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Major Products:
Silanes: Formed through substitution reactions.
Comparison with Similar Compounds
Chloro(decyl)dimethylsilane is unique due to its specific alkyl chain length and reactivity. Similar compounds include:
Chloro(dimethyl)octylsilane: Has a shorter alkyl chain, resulting in different physical properties and reactivity.
Chloro(dimethyl)phenylsilane: Contains a phenyl group, which alters its reactivity and applications.
Chloro(dimethyl)dodecylsilane: Has a longer alkyl chain, affecting its solubility and surface modification properties
These comparisons highlight the versatility and specificity of this compound in various applications.
Properties
IUPAC Name |
chloro-decyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27ClSi/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZGHBNDPINFKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885702 | |
Record name | Silane, chlorodecyldimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38051-57-9 | |
Record name | Chlorodecyldimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38051-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, chlorodecyldimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chlorodecyldimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodecyldimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.